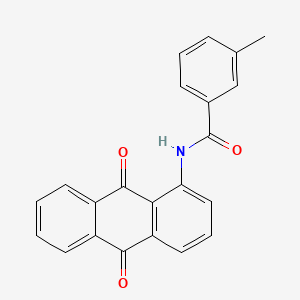![molecular formula C16H15N3O2 B2804660 N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide CAS No. 1465350-91-7](/img/structure/B2804660.png)
N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide” is a complex organic compound. It contains a cyanomethyl group (-CH2CN), a pyridin-3-ylmethoxy group, and a phenyl group attached to an acetamide group. Pyridinium salts, which are structurally similar to the pyridin-3-ylmethoxy group in this compound, are quite familiar structures in many natural products and bioactive pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The pyridin-3-ylmethoxy and phenyl groups are aromatic, contributing to the compound’s stability. The cyanomethyl group might add some polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The cyanomethyl group could potentially undergo reactions with nucleophiles, and the pyridin-3-ylmethoxy group might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar cyanomethyl group and the less polar aromatic groups. Its melting and boiling points would depend on the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
Facilitating Synthesis of Novel Organic Compounds
Compounds similar to N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide serve as key intermediates in the synthesis of a diverse range of heterocyclic compounds. For example, researchers have developed facile routes to novel pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives from 2-cyano-N-(2-pyridyl)acetamide, showcasing the compound's utility in creating complex molecular structures with potential biological activities (Dawood, Farag, & Khedr, 2008).
Synthesis of Pyrazole and Thiazole Derivatives
Another study illustrates the treatment of 2-cyano-N-(pyridin-4-yl)acetamide with hydrazonoyl chlorides, leading to the formation of aminopyrazoles and subsequent synthesis of bipyridines, 1,3-thiazole, and 1,3,4-thiadiazole derivatives. These reactions underline the compound's role in generating biologically active molecules that could have applications in pharmaceuticals and agrochemicals (Dawood, Alsenoussi, & Ibrahim, 2011).
Antimicrobial Activity of Heterocycles
Research on the synthesis of new heterocycles incorporating the antipyrine moiety using 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has demonstrated the potential antimicrobial activity of these compounds. This study not only highlights the chemical versatility of such cyanomethylacetamide derivatives but also their potential application in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Structurally similar pyridinium salts have been found to exhibit a wide range of bioactivities, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Related compounds have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Related compounds have been found to exhibit a range of biological effects, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities .
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c17-6-8-19-16(20)10-13-3-1-5-15(9-13)21-12-14-4-2-7-18-11-14/h1-5,7,9,11H,8,10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZWNRDQYCUNMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=CC=C2)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

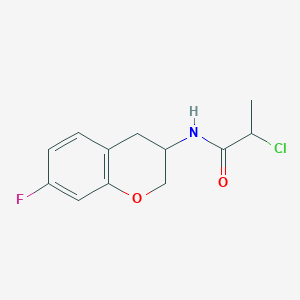
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2804580.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2804584.png)
![6-(4-Ethylpiperazin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2804585.png)
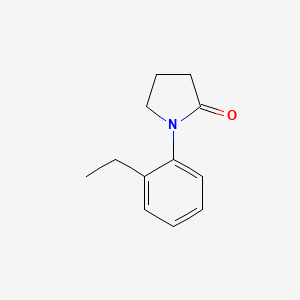
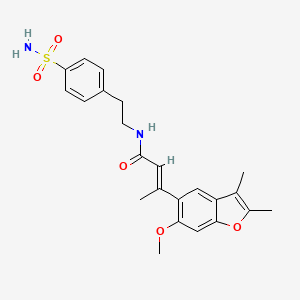
![2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2804591.png)
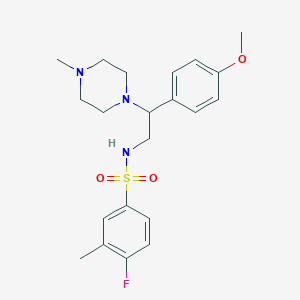
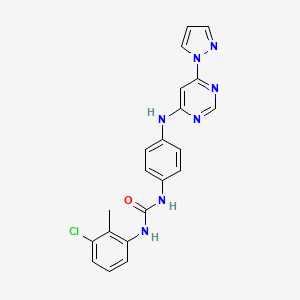


![ethyl 2-[(4E)-1-acetyl-5-oxo-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]imidazol-2-yl]sulfanylacetate](/img/structure/B2804599.png)
